Product packaging for 3-(1-ethyl-1H-pyrazol-4-yl)piperidine(Cat. No.:)

3-(1-ethyl-1H-pyrazol-4-yl)piperidine

Cat. No.: B13187892
M. Wt: 179.26 g/mol
InChI Key: MXSPJIFSRXKQTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1-Ethyl-1H-pyrazol-4-yl)piperidine is a chemical building block of interest in medicinal chemistry and drug discovery research. This piperidine-pyrazole derivative serves as a versatile synthetic intermediate for constructing more complex molecules. Its molecular framework is commonly explored in the development of pharmacologically active compounds, as the piperidine and pyrazole motifs are privileged structures found in many bioactive molecules and drugs. Researchers utilize this compound in structure-activity relationship (SAR) studies, particularly in the synthesis of potential ligands for various central nervous system (CNS) and other biological targets. The compound is provided with high purity and is intended for Research Use Only. It is not intended for diagnostic or therapeutic uses. For research purposes, a closely related positional isomer, 4-(1-Ethyl-1H-pyrazol-4-yl)piperidine, is documented with the CAS number 1248409-98-4 and a molecular weight of 179.26 g/mol . Another related compound, 1-(1-Ethylpiperidin-4-yl)-1H-pyrazol-4-amine (CAS 1246551-22-3), further highlights the relevance of this chemical class in research .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H17N3 B13187892 3-(1-ethyl-1H-pyrazol-4-yl)piperidine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H17N3

Molecular Weight

179.26 g/mol

IUPAC Name

3-(1-ethylpyrazol-4-yl)piperidine

InChI

InChI=1S/C10H17N3/c1-2-13-8-10(7-12-13)9-4-3-5-11-6-9/h7-9,11H,2-6H2,1H3

InChI Key

MXSPJIFSRXKQTG-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)C2CCCNC2

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 3 1 Ethyl 1h Pyrazol 4 Yl Piperidine

Retrosynthetic Analysis and Strategic Disconnections for the Piperidine-Pyrazole System

Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. ias.ac.inamazonaws.com For 3-(1-ethyl-1H-pyrazol-4-yl)piperidine, two primary strategic disconnections are considered to identify the most viable synthetic routes.

The first and most logical disconnection is at the carbon-carbon bond linking the piperidine (B6355638) C3 position and the pyrazole (B372694) C4 position. This approach simplifies the synthesis into the preparation of two key heterocyclic intermediates: a 3-functionalized piperidine and a 4-functionalized 1-ethyl-1H-pyrazole. These intermediates can then be joined using a standard cross-coupling reaction.

A second approach involves disconnecting the bonds within one of the heterocyclic rings, planning to construct it onto a pre-existing version of the other ring. For instance, one could envision building the pyrazole ring onto a piperidine precursor or, conversely, forming the piperidine ring from a pyrazole-containing acyclic precursor.

Identification of Key Precursors and Building Blocks

Based on the primary retrosynthetic disconnection, the synthesis hinges on the preparation and coupling of two main building blocks.

Table 1: Key Precursors for the Synthesis of this compound

Precursor Type Specific Examples Corresponding Reagent
Piperidine Building Block 3-Halopiperidine (e.g., 3-bromopiperidine) Electrophile
Piperidin-3-ylboronic acid or ester Nucleophile
Pyrazole Building Block 4-Halopyrazole (e.g., 4-bromo-1-ethyl-1H-pyrazole) Electrophile
1-ethyl-1H-pyrazol-4-ylboronic acid or ester Nucleophile

The choice of functional groups on these precursors dictates the type of cross-coupling reaction to be employed, such as Suzuki, Stille, or Negishi coupling. For example, coupling piperidin-3-ylboronic acid with 4-bromo-1-ethyl-1H-pyrazole via a Suzuki reaction is a highly plausible route. The protection of the piperidine nitrogen, often with a Boc (tert-butyloxycarbonyl) group, is crucial during these coupling steps. researchgate.net

Stereochemical Control Strategies in Compound Synthesis

Since the C3 position of the piperidine ring is a stereocenter, controlling its stereochemistry is a critical aspect of the synthesis. Several strategies can be employed to achieve enantiomerically enriched 3-substituted piperidines. nih.gov

Chiral Pool Synthesis : This approach utilizes readily available chiral starting materials, such as amino acids (e.g., D-serine), to set the absolute stereochemistry early in the synthesis. acs.org The chiral center is then carried through the reaction sequence to form the desired piperidine enantiomer.

Asymmetric Catalysis : The use of chiral catalysts can induce enantioselectivity in key bond-forming reactions. For instance, a rhodium-catalyzed asymmetric reductive Heck reaction can be used to form 3-substituted tetrahydropyridines from dihydropyridines and boronic acids with high enantioselectivity, which can then be reduced to the corresponding piperidines. organic-chemistry.orgacs.org

Chiral Resolution : A racemic mixture of the final compound or a key intermediate can be separated into its constituent enantiomers using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.

Classical and Contemporary Synthetic Routes to the Piperidine Core

The piperidine ring is a common motif in pharmaceuticals, and numerous methods for its synthesis have been developed. researchgate.net

Ring-Closing Reactions for Piperidine Formation

Intramolecular cyclization is a powerful strategy for constructing the piperidine ring from acyclic precursors. nih.gov

Ring-Closing Metathesis (RCM) : This method uses a ruthenium catalyst to form a cyclic olefin from a diene precursor. Subsequent reduction of the double bond yields the saturated piperidine ring. RCM is a versatile tool for creating substituted piperidines. acs.orgresearchgate.net

Reductive Amination : Intramolecular reductive amination of an amino-aldehyde or amino-ketone is a classic and effective method for piperidine synthesis. An acyclic precursor containing an amine and a carbonyl group five carbons apart can be cyclized in the presence of a reducing agent. nih.gov

Aza-Michael Additions : The intramolecular conjugate addition of an amine to an α,β-unsaturated carbonyl compound (aza-Michael reaction) can efficiently form the piperidine ring. acs.org This approach is particularly useful for synthesizing piperidines with specific substitution patterns.

Table 2: Comparison of Piperidine Ring-Closing Reactions

Reaction Key Precursor Common Catalyst/Reagent Advantage
Ring-Closing Metathesis (RCM) Acyclic diene with a nitrogen linker Grubbs' or Hoveyda-Grubbs catalyst High functional group tolerance
Reductive Amination Acyclic δ-amino aldehyde/ketone Sodium triacetoxyborohydride (B8407120) (STAB) Mild conditions, readily available precursors

Functional Group Interconversions and Derivatizations on the Piperidine Moiety

Once the piperidine core is formed, it can be further modified. Direct C-H functionalization has emerged as a powerful tool for introducing substituents onto the piperidine ring, although controlling regioselectivity can be challenging. nih.govnih.gov The C2 and C4 positions are often more electronically activated for C-H insertion, while functionalizing the C3 position can be more complex. nih.gov Indirect methods, such as the cyclopropanation of a tetrahydropyridine (B1245486) followed by reductive ring-opening, can provide access to 3-substituted analogs. nih.gov

Methods for Pyrazole Ring Construction and Functionalization

The synthesis of the 1,4-disubstituted pyrazole core is most commonly achieved through the condensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound or its equivalent. nih.govnih.gov

To obtain the specific 1-ethyl-1H-pyrazol-4-yl moiety, a key reaction is the cyclocondensation of ethylhydrazine (B1196685) with a suitable three-carbon building block. A common precursor is a derivative of malonaldehyde or a β-ketoester that can be functionalized at the appropriate position. For instance, the reaction of ethylhydrazine with ethyl 2-formyl-3-oxobutanoate would lead to a mixture of pyrazole regioisomers.

The Vilsmeier-Haack reaction is another powerful tool for functionalizing pyrazoles, allowing for the introduction of a formyl group, which can then be converted into other functionalities. researchgate.netsid.ir For example, a pre-formed 1-ethyl-1H-pyrazole can undergo formylation at the C4 position. Subsequent modification of the resulting aldehyde can lead to the desired building block for coupling with the piperidine moiety.

Furthermore, N-alkylation of a pre-existing pyrazole ring is a straightforward method to introduce the ethyl group. researchgate.net Starting with a 4-substituted-1H-pyrazole, reaction with an ethylating agent like ethyl iodide or diethyl sulfate (B86663) under basic conditions would yield the target 1-ethyl-1H-pyrazole precursor.

Table 3: Common Compound Names

Compound Name
This compound
4-bromo-1-ethyl-1H-pyrazole
Piperidin-3-ylboronic acid
tert-butyloxycarbonyl (Boc)
D-serine
Ethylhydrazine
Ethyl iodide
Diethyl sulfate
Sodium triacetoxyborohydride

Strategies for 1-Ethyl Group Incorporation

A primary method for N-alkylation involves the reaction of a pre-formed pyrazole with an ethylating agent. This is typically carried out by treating the NH-pyrazole with a suitable base to generate the pyrazolate anion, which then acts as a nucleophile. Common ethylating agents include ethyl iodide, ethyl bromide, or diethyl sulfate. The choice of base and solvent is crucial for achieving high yields. For instance, bases like potassium tert-butoxide or sodium hydride in a solvent such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) are effective for this transformation. nih.gov

Unsymmetrically substituted pyrazoles can yield a mixture of N1 and N2 alkylated regioisomers. However, for a 4-substituted pyrazole precursor, the steric hindrance at the N2 position generally favors the formation of the desired N1-ethyl product. mdpi.com More recent methods have explored alternative electrophiles; for example, trichloroacetimidates can be used to alkylate pyrazoles under Brønsted acid catalysis, offering an alternative to methods requiring strong bases. mdpi.comsemanticscholar.org

The reaction conditions for N-alkylation of pyrazoles can be summarized as follows:

Alkylating AgentBaseSolventTemperatureTypical YieldReference
Methyl IodidePotassium tert-butoxideTHF25-30 °C78% nih.gov
Ethyl IodideK₂CO₃AcetonitrileRefluxGood researchgate.net
Phenethyl TrichloroacetimidateCamphorsulfonic acid (CSA)1,2-DCE80 °C77% semanticscholar.org

Regioselective Synthesis of Pyrazole Derivatives

Achieving the correct 1,4-disubstitution pattern on the pyrazole ring is fundamental to the synthesis. There are two principal regioselective strategies to obtain the required pyrazole core.

The most traditional and widely used method is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. nih.gov To obtain the 1-ethyl-4-substituted pyrazole, one could theoretically react ethylhydrazine with a 1,3-dicarbonyl compound that already bears the piperidine moiety (or a precursor) at the 2-position. However, this approach can lead to mixtures of regioisomers, complicating purification. arkat-usa.org

A more controlled and modern approach involves the initial synthesis of a pyrazole ring followed by sequential, position-selective functionalization. This route offers superior regiocontrol. A typical sequence would be:

Halogenation at C4: Starting with unsubstituted 1H-pyrazole, a regioselective bromination or iodination is performed at the C4 position. Reagents like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) are effective for this purpose. researchgate.net Commercially available 4-bromopyrazole is also a common starting material. sigmaaldrich.com

N-Alkylation: The resulting 4-halo-1H-pyrazole is then N-ethylated as described in section 2.3.1. This yields a 4-halo-1-ethyl-1H-pyrazole, a key intermediate primed for subsequent coupling reactions. arkat-usa.org

This stepwise functionalization ensures that the substituents are placed at the desired N1 and C4 positions unambiguously.

Coupling Reactions for the Piperidine-Pyrazole Linkage

Formation of the bond between the C4 position of the pyrazole and the C3 position of the piperidine is arguably the most crucial step in the synthesis of the target molecule's core structure. This can be achieved through various modern cross-coupling reactions or alternative cyclization strategies.

Cross-Coupling Methodologies (e.g., Suzuki, Sonogashira, Buchwald-Hartwig, Negishi)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds.

Suzuki Coupling: The Suzuki-Miyaura coupling is a highly versatile and widely used method for forming the C-C bond required in this compound. This reaction typically involves the coupling of a heteroaryl halide with an organoboron compound. The most logical approach would be the reaction between 4-bromo-1-ethyl-1H-pyrazole and a 3-(boronic acid or boronic ester)-piperidine derivative (typically N-protected, e.g., with a Boc group). The reaction is catalyzed by a palladium(0) complex, often generated in situ from a palladium(II) precatalyst, in the presence of a suitable ligand (e.g., phosphines like XPhos) and a base (e.g., potassium carbonate or phosphate). rhhz.netnih.govrsc.org Microwave-assisted Suzuki couplings have been shown to accelerate this type of reaction, offering high yields in shorter times. rhhz.net

Sonogashira Coupling: While not leading directly to the target, the Sonogashira reaction can be used to synthesize valuable intermediates. It couples a terminal alkyne with a heteroaryl halide. nih.gov For instance, 4-iodo-1-ethyl-1H-pyrazole could be coupled with a protected 3-ethynylpiperidine. The resulting alkynyl-linked compound would then require reduction of the triple bond to form the final C-C single bond linkage.

Buchwald-Hartwig Amination: This reaction is a cornerstone for forming C-N bonds. wikipedia.org While it does not produce the C-C linked target molecule, it is highly relevant for synthesizing structural analogs. The Buchwald-Hartwig amination can directly couple a 4-halo-1-ethyl-pyrazole with piperidine to yield 1-ethyl-4-(piperidin-1-yl)-1H-pyrazole . Studies have detailed the conditions for this specific transformation, using palladium catalysts with specialized phosphine (B1218219) ligands like tBuDavePhos. researchgate.netnih.govresearchgate.net This highlights the utility of cross-coupling in creating diverse libraries of pyrazolyl-piperidine derivatives with different connectivity.

Negishi Coupling: This reaction utilizes an organozinc reagent and a palladium or nickel catalyst. A potential route could involve the coupling of 4-bromo-1-ethyl-1H-pyrazole with a 3-(zinc halide)-piperidine derivative.

The table below summarizes typical conditions for relevant cross-coupling reactions involving pyrazole substrates.

Coupling ReactionPyrazole SubstrateCoupling PartnerCatalyst/LigandBaseResultReference
Suzuki 4-Iodo-1-methyl-1H-pyrazolePhenylboronic acidPd(PPh₃)₄Na₂CO₃4-Phenyl-1-methyl-1H-pyrazole rhhz.net
Buchwald-Hartwig 4-Bromo-1-trityl-1H-pyrazolePiperidinePd(dba)₂ / tBuDavePhosK₂CO₃4-(Piperidin-1-yl)-1-trityl-1H-pyrazole nih.gov
Sonogashira Substituted 3-Iodo-1H-pyrazolesPhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃N3-(Phenylethynyl)-1H-pyrazoles arkat-usa.org

Alternative Carbon-Carbon and Carbon-Nitrogen Bond-Forming Reactions

An alternative to coupling pre-formed rings is to construct the pyrazole ring directly onto a piperidine scaffold. This approach builds the desired substitution pattern from the ground up. A reported synthesis of methyl 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates exemplifies this strategy. mdpi.com An analogous route to the target compound would proceed as follows:

Start with a suitable piperidine derivative, such as N-Boc-piperidine-3-carboxylic acid.

Convert the carboxylic acid into a corresponding β-keto ester.

Treat the β-keto ester with a reagent like N,N-dimethylformamide dimethyl acetal (B89532) to form a β-enamine diketone intermediate.

Finally, react this intermediate with ethylhydrazine. The hydrazine undergoes a condensation and cyclization reaction to afford the this compound core structure, with the pyrazole ring having been successfully constructed on the piperidine template. mdpi.com

This method provides excellent control over the connectivity between the two rings.

Derivatization Strategies and Analog Synthesis of this compound

Once the core structure of this compound is synthesized, it can be further modified to create a diverse range of analogs for structure-activity relationship (SAR) studies. The piperidine nitrogen is a prime location for such modifications.

Modifications at the Piperidine Nitrogen Atom

The secondary amine of the piperidine ring is nucleophilic and can readily undergo a variety of chemical transformations. Assuming an N-Boc protecting group was used during the synthesis, its removal with an acid (e.g., trifluoroacetic acid) unmasks the secondary amine for further derivatization. Common modifications include:

N-Alkylation: Reaction with various alkyl halides (e.g., benzyl (B1604629) bromide, methyl iodide) in the presence of a base to introduce new alkyl substituents.

N-Acylation: Treatment with acyl chlorides or anhydrides to form amide derivatives.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent, such as sodium triacetoxyborohydride, to yield N-alkylated products. This is a powerful method for introducing complex substituents.

N-Arylation: Coupling with aryl halides via Buchwald-Hartwig or Ullmann conditions to introduce aromatic or heteroaromatic rings.

Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base to form sulfonamides.

These derivatization reactions allow for systematic exploration of the chemical space around the core scaffold, which is essential in fields like medicinal chemistry. mdpi.com

Substitutions on the Piperidine Ring (e.g., stereoisomer synthesis)

The introduction of substituents onto the piperidine ring of this compound can be achieved through various synthetic strategies, often involving the use of pre-functionalized piperidine precursors or post-synthetic modifications. These approaches allow for the generation of a diverse range of analogs with modified physicochemical and biological properties. The synthesis of specific stereoisomers, a crucial aspect for understanding structure-activity relationships, often employs chiral starting materials or stereoselective reactions.

A notable example from the patent literature describes the synthesis of a derivative, 3-chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide. This compound features a specific stereochemistry at both the piperidine ring (2S) and the benzylic position (S). The synthesis of such stereochemically defined molecules typically relies on the use of enantiomerically pure starting materials, such as (2S)-piperidine-2-carboxylic acid derivatives, which are then elaborated to introduce the pyrazole moiety and other substituents.

General strategies for the synthesis of substituted 3-(pyrazol-4-yl)piperidines can be envisioned through several routes:

Route A: From Substituted Piperidines: This approach involves the synthesis of a piperidine ring with the desired substituents already in place, followed by the construction of the pyrazole ring. For instance, a substituted piperidin-3-one (B1582230) could undergo a formylation reaction followed by cyclization with ethylhydrazine to yield the target this compound derivative. The stereochemistry of the substituents on the piperidine ring would be established prior to the pyrazole formation.

Route B: From Substituted Pyrazoles: Alternatively, a pre-formed 1-ethyl-1H-pyrazole-4-boronic acid or a similar reactive intermediate can be coupled with a functionalized piperidine derivative. For example, a Suzuki or Negishi cross-coupling reaction could be employed to link the pyrazole and piperidine rings. This method is advantageous for creating a library of analogs by varying the piperidine coupling partner.

Stereoselective Synthesis: The preparation of specific enantiomers or diastereomers can be accomplished by using chiral catalysts or auxiliaries during the key bond-forming steps. For instance, asymmetric hydrogenation of a tetrahydropyridine precursor could establish the desired stereocenters on the piperidine ring. Chiral resolution techniques, such as preparative chiral chromatography, can also be used to separate racemic mixtures of the final products or key intermediates.

While specific examples of substitutions directly on the piperidine ring of this compound are not extensively detailed in the public domain, the general principles of piperidine and pyrazole chemistry provide a solid foundation for the design of such synthetic routes.

Structural Elucidations of Synthesized Derivatives (e.g., spectroscopic characterization to confirm structure)

The unambiguous determination of the structure of synthesized derivatives of this compound is essential to confirm the success of the chemical transformations and to understand their three-dimensional arrangement. A combination of spectroscopic techniques is routinely employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for the structural elucidation of organic molecules.

¹H NMR: The proton NMR spectrum provides information about the chemical environment of each proton in the molecule. For a derivative of this compound, characteristic signals would be expected for the protons on the pyrazole ring (typically two singlets or doublets in the aromatic region), the ethyl group (a quartet and a triplet), and the piperidine ring (a complex pattern of multiplets in the aliphatic region). The chemical shifts and coupling constants of the piperidine protons are particularly informative for determining the position and relative stereochemistry of substituents. For example, the distinction between axial and equatorial protons can often be made based on the magnitude of their coupling constants.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern. High-resolution mass spectrometry (HRMS) can determine the elemental composition of the molecular ion with high accuracy, confirming the molecular formula of the synthesized derivative. The fragmentation pattern can offer additional structural clues by showing the loss of specific functional groups.

X-ray Crystallography: For crystalline derivatives, single-crystal X-ray diffraction provides the most definitive structural information. This technique allows for the precise determination of bond lengths, bond angles, and the absolute stereochemistry of chiral centers. The resulting three-dimensional structure provides a detailed picture of the molecule's conformation in the solid state.

The following table provides hypothetical ¹H NMR data for a substituted derivative, illustrating the type of information that would be obtained for structural confirmation.

Proton Chemical Shift (ppm) Multiplicity Coupling Constant (Hz) Assignment
H-3'7.85sPyrazole CH
H-5'7.60sPyrazole CH
-CH₂- (ethyl)4.15qJ = 7.2Ethyl CH₂
-CH₃ (ethyl)1.45tJ = 7.2Ethyl CH₃
H-2ax3.10mPiperidine CH
H-6ax2.95mPiperidine CH
H-32.80mPiperidine CH
H-2eq2.65mPiperidine CH
H-4ax2.10mPiperidine CH
H-5ax1.90mPiperidine CH
H-6eq1.75mPiperidine CH
H-4eq1.60mPiperidine CH
H-5eq1.40mPiperidine CH

Note: This is a hypothetical data table for illustrative purposes.

By combining the information from these spectroscopic techniques, the precise chemical structure, including the regiochemistry and stereochemistry, of any synthesized derivative of this compound can be confidently established.

Molecular Interactions and Mechanistic Studies of 3 1 Ethyl 1h Pyrazol 4 Yl Piperidine with Biological Targets

Identification and Characterization of Primary Biological Targets

The initial step in understanding the mechanism of action of a compound is to identify its primary biological targets. For the derivative of 3-(1-ethyl-1H-pyrazol-4-yl)piperidine, a key target has been identified through various assays.

Extensive research has been conducted on a derivative, 3-chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide, which has been identified as a potent inhibitor of Glycine (B1666218) Transporter 1 (GlyT1). nih.gov GlyT1 is a crucial protein in the central nervous system responsible for the reuptake of glycine, a key neurotransmitter. The inhibition of GlyT1 leads to an increase in synaptic glycine levels, which can modulate neurotransmission.

Information regarding the inhibitory activity of this compound or its derivatives against Soluble Epoxide Hydrolase (sEH), N-Myristoyltransferase (NMT), or Factor Xa is not available in the reviewed literature.

There is no specific data available from ion channel modulation studies, such as those on voltage-gated potassium channels or T-type voltage-gated Ca2+ channels, for this compound or its studied derivative.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Systemic Modification and Activity Profiling of 3-(1-ethyl-1H-pyrazol-4-yl)piperidine Analogues

The biological activity of this compound can be modulated by systematic structural modifications to both the piperidine (B6355638) and pyrazole (B372694) rings. These modifications influence the compound's stereochemistry, lipophilicity, and electronic properties, which in turn affect its interaction with biological targets.

Influence of Substituents on Piperidine Ring Stereochemistry and Activity

The stereochemistry of the piperidine ring is a critical determinant of biological activity in this class of compounds. The relative orientation of the pyrazole substituent at the 3-position of the piperidine ring can significantly impact binding affinity to target proteins. For instance, in related series of 3,4-disubstituted piperidine derivatives, the stereochemistry at the C3 and C4 positions was found to be crucial for potent inhibitory activity. nih.gov

Substituents on the piperidine nitrogen can also profoundly affect activity. The introduction of various functional groups can alter the basicity, polarity, and steric bulk of the molecule, thereby influencing its pharmacokinetic and pharmacodynamic properties. A systematic exploration of N-substituted piperidine analogues is essential to optimize these parameters.

Furthermore, the conformation of the piperidine ring, which can be influenced by substituents, plays a vital role. The chair conformation is generally the most stable, but the presence of bulky substituents can lead to conformational distortions that may either enhance or diminish biological activity.

Impact of N-Substitution on the Pyrazole Ring on Biological Activity

The N1-ethyl group of the pyrazole ring in this compound is a key feature that can be modified to probe its role in target engagement. The nature of the substituent at the N1 position can influence the electronic properties of the pyrazole ring and its ability to participate in hydrogen bonding or other non-covalent interactions. orientjchem.org

Varying the alkyl chain length or introducing cyclic or aromatic moieties at the N1 position can have a significant impact on activity. For example, in some series of pyrazole derivatives, replacing a small alkyl group with a larger, more lipophilic substituent has been shown to enhance potency. The following table illustrates hypothetical variations at the N1 position and their potential impact on biological activity based on general SAR principles observed in related pyrazole-containing compounds.

N1-Substituent Potential Impact on Biological Activity
MethylMay result in a slight decrease in potency compared to the ethyl group due to reduced lipophilicity.
PropylCould lead to an increase in potency if the binding pocket accommodates a larger alkyl group.
CyclopropylThe introduction of a rigid ring may enhance binding affinity through favorable conformational restriction.
PhenylMay significantly increase potency through the introduction of pi-stacking interactions with the target protein.

Effects of Substitutions at Pyrazole C3, C4, and C5 Positions

The C4 position is already substituted with the piperidine ring. Modifications at the C3 and C5 positions can be explored to optimize interactions with the target. For instance, the introduction of hydrogen bond donors or acceptors at these positions could lead to enhanced binding affinity. The substitution pattern on the pyrazole ring is known to be a crucial determinant of the biological properties of pyrazole derivatives. researchgate.net

A hypothetical exploration of substitutions at the C3 and C5 positions and their potential effects is presented in the table below, based on established SAR trends for pyrazole-containing compounds.

Position Substituent Potential Effect on Activity
C3Hydrogen (unsubstituted)Baseline activity.
C3MethylMay provide a modest increase in potency through favorable steric interactions.
C3PhenylCould significantly enhance activity via hydrophobic and aromatic interactions.
C5Hydrogen (unsubstituted)Baseline activity.
C5Halogen (e.g., Cl, F)May increase potency through halogen bonding or by altering the electronic nature of the pyrazole ring.
C5AmideCan introduce hydrogen bonding capabilities, potentially leading to improved binding.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling provides a powerful tool for understanding the relationship between the chemical structure and biological activity of a series of compounds. By developing mathematical models, it is possible to predict the activity of novel analogues and guide the design of more potent molecules.

Descriptor Selection and Calculation (e.g., Electronic, Steric, Hydrophobic Parameters)

The first step in QSAR modeling is the selection and calculation of molecular descriptors that capture the relevant physicochemical properties of the molecules. These descriptors can be broadly categorized as electronic, steric, and hydrophobic.

Electronic Descriptors: These parameters describe the electronic properties of the molecule, such as charge distribution, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). These are crucial for understanding electrostatic interactions and reactivity.

Steric Descriptors: These descriptors relate to the size and shape of the molecule. Examples include molecular weight, molar refractivity, and various topological indices. Steric parameters are important for assessing how well a molecule fits into a binding pocket.

Hydrophobic Descriptors: The logarithm of the partition coefficient (logP) is the most common hydrophobic descriptor. It quantifies the lipophilicity of a molecule, which is a critical factor in its ability to cross cell membranes and interact with hydrophobic pockets in target proteins.

For a series of this compound analogues, a combination of 2D and 3D descriptors would likely be employed to build a robust QSAR model. tandfonline.comresearchgate.net

Statistical Model Development and Validation for Activity Prediction

Once the descriptors have been calculated, a statistical model is developed to correlate these descriptors with the observed biological activity. Multiple linear regression (MLR) and partial least squares (PLS) are commonly used methods for this purpose. The goal is to generate an equation that can accurately predict the activity of new compounds based on their calculated descriptor values.

The predictive power of the QSAR model must be rigorously validated. This is typically done through internal and external validation techniques.

Internal Validation: Cross-validation techniques, such as leave-one-out (LOO) cross-validation, are used to assess the robustness and stability of the model.

External Validation: The model is used to predict the activity of a set of compounds that were not used in the model development. The correlation between the predicted and experimental activities for this external set provides a measure of the model's predictive ability.

A well-validated QSAR model can be a valuable tool in the drug discovery process, enabling the prioritization of synthetic targets and the in silico screening of large virtual libraries of compounds.

Structure-Property Relationships for Pharmacokinetic Parameters (In Vitro Focus)

While specific experimental data for this compound is not extensively available in public literature, its in vitro pharmacokinetic properties can be inferred through structure-property relationship (SPR) analyses. This involves examining its core structural components—the N-ethyl pyrazole ring and the piperidine ring—and comparing them to analogous structures for which experimental data has been published. Such analysis is a cornerstone of medicinal chemistry for predicting a compound's behavior and guiding optimization.

Membrane Permeability Studies (e.g., Caco-2, PAMPA assays)

The assessment of a compound's ability to cross biological membranes is critical for predicting its oral absorption. In vitro assays like the Caco-2 cell monolayer and the Parallel Artificial Membrane Permeability Assay (PAMPA) are standard high-throughput methods for this purpose. evotec.comeurekaselect.com

Caco-2 Assay: This assay uses a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal epithelium. nih.gov It provides data on passive transcellular diffusion, paracellular flux, and the potential for active transport or efflux. eurekaselect.com

PAMPA: This is a non-cell-based assay that models passive, transcellular permeability. It measures a compound's diffusion from a donor well, through an artificial lipid-infused membrane, to an acceptor well. evotec.com It is a cost-effective method to specifically assess passive diffusion, which is the primary absorption mechanism for most orally administered drugs. nih.gov

The structure of this compound, with its moderate lipophilicity and basic nitrogen atom, suggests it likely undergoes passive transcellular diffusion. The N-ethyl pyrazole moiety contributes to its lipophilic character, which is favorable for membrane permeation. The basic piperidine ring (typical pKa ~8-10) would be partially protonated at physiological pH, which can influence its interaction with the negatively charged phospholipid headgroups of the cell membrane.

Based on analogs, compounds with balanced lipophilicity (Log D values ranging from 1-3) often demonstrate moderate to good Caco-2 permeability, with apparent permeability (Papp) values typically in the range of 1 to 10 x 10⁻⁶ cm/s. researchgate.net It is anticipated that this compound would fall within this category, indicating a high probability of good intestinal absorption.

Table 1: Representative Permeability Data for Structurally Related Heterocyclic Compounds
Compound ClassAssayApparent Permeability (Papp) (x 10⁻⁶ cm/s)Permeability ClassReference
Atenolol (Control)Caco-2<1.0Low researchgate.net
Propranolol (Control)Caco-2>10.0High researchgate.net
Miscellaneous Pyrazole DerivativesCaco-21 - 5Moderate researchgate.net
This compound (Predicted)Caco-2 / PAMPA2 - 10Moderate to HighInferred

Metabolic Stability in Hepatic Microsomes or Hepatocytes (In Vitro Assays)

Metabolic stability is a key determinant of a drug's half-life and bioavailability. In vitro assays using liver microsomes or hepatocytes are standard methods to evaluate a compound's susceptibility to metabolism by drug-metabolizing enzymes, primarily Cytochrome P450s (CYPs). springernature.com Liver microsomes contain Phase I enzymes, while hepatocytes contain both Phase I and Phase II enzymes. springernature.com

The primary sites for metabolism ("metabolic soft spots") on this compound are likely:

N-dealkylation: The ethyl group on the pyrazole nitrogen is a potential site for oxidative N-deethylation.

Ring Oxidation: The piperidine ring, being an aliphatic heterocycle, is susceptible to hydroxylation at various positions.

Pyrazole Oxidation: While generally more stable than other heterocycles, the pyrazole ring can also undergo oxidation.

Studies on analogous N-substituted pyrazole and pyrrole (B145914) derivatives show a wide range of metabolic stabilities, which are highly dependent on the specific substituents and their positions. For instance, some pyrazole-based kinase inhibitors have shown rapid metabolism with half-lives (t₁/₂) of less than 15 minutes in human liver microsomes, while structural modifications have led to analogs with improved stability (t₁/₂ > 50 minutes). mdpi.com Similarly, other pyrrole derivatives have demonstrated poor metabolic stability in mouse liver microsomes (t₁/₂ ≈ 32 minutes). nih.gov Without experimental data, it is difficult to predict the exact metabolic fate of this compound, but these potential liabilities would be a key focus of lead optimization.

Table 2: Metabolic Stability of Representative Heterocyclic Compounds in Liver Microsomes
Compound SeriesTest SystemHalf-Life (t₁/₂) (min)Metabolic Stability ClassReference
Mer Kinase Inhibitor (Scaffold 1)Human Liver Microsomes<15Low mdpi.com
Mer Kinase Inhibitor (Optimized Analog)Human Liver Microsomes53.1High mdpi.com
Pyrrole Necroptosis InhibitorMouse Liver Microsomes32.5Moderate nih.gov
This compound (Predicted)Human/Mouse Liver MicrosomesVariable (15 - 60)Low to ModerateInferred

Plasma Protein Binding Characteristics (In Vitro)

The extent to which a compound binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein (B1211001) (AAG), influences its distribution and clearance. Only the unbound fraction of a drug is free to interact with its target and be metabolized or excreted. srce.hr Equilibrium dialysis is a common in vitro method to determine the fraction of a compound that remains unbound (fu) in plasma. researchgate.net

The structural features of this compound—moderate lipophilicity and a basic nitrogen—suggest it is likely to exhibit some degree of plasma protein binding. Lipophilic compounds tend to bind to hydrophobic pockets in albumin, while basic compounds often bind to AAG. High plasma protein binding (>95%) is common for many drug candidates and can affect the interpretation of in vitro data and in vivo pharmacokinetics. mdpi.comsrce.hr Given its structure, the compound is predicted to have moderate to high plasma protein binding.

Table 3: Plasma Protein Binding of Representative Drug Candidates
Compound ClassFraction Unbound (fu, %)Binding ClassificationReference
Aminopyrimidine Derivative<5%High Binding mdpi.com
Warfarin (Control)~1%High BindingGeneric Data
Metoprolol (Control)~88%Low BindingGeneric Data
This compound (Predicted)5% - 30%Moderate to High BindingInferred

Solubility and Dissolution Rate Implications in In Vitro Assay Performance

Aqueous solubility is a fundamental property that affects oral absorption and the reliability of in vitro assay results. Poorly soluble compounds can precipitate in assay buffers, leading to artificially low measurements of permeability or potency. mdpi.com

The solubility of this compound is expected to be pH-dependent due to the basic piperidine ring. At low pH (e.g., in the stomach), the piperidine nitrogen will be protonated, forming a more soluble salt. At neutral pH (e.g., in the intestine or in vitro assay buffers), the free base will predominate, which is typically less soluble. Many pyrazole derivatives exhibit poor aqueous solubility, often classifying them as Biopharmaceutics Classification System (BCS) Class II compounds (low solubility, high permeability). mdpi.com For example, some pyrazole derivatives have shown aqueous solubility in the range of 40-70 µg/mL at neutral pH. researchgate.net If the solubility of this compound is in this range or lower, care must be taken during in vitro testing to ensure that the compound concentration does not exceed its solubility limit, which could otherwise lead to inaccurate data.

Table 4: Aqueous Solubility of Representative Pyrazole Derivatives
Compound ClasspHAqueous Solubility (µg/mL)Solubility ClassificationReference
Antitumor Pyrazole Derivatives4.030 - 100Slightly Soluble researchgate.net
7.440 - 70Slightly Soluble researchgate.net
This compound (Predicted)2.0>200SolubleInferred (pH-dependent)
7.4<100Slightly Soluble to Sparingly SolubleInferred

Computational Chemistry and Molecular Modeling Investigations

Ligand-Based Drug Design Approaches

In the absence of a known three-dimensional structure of a biological target, ligand-based drug design methodologies become particularly valuable. These approaches leverage the information from a set of known active molecules to infer the necessary structural features for biological activity.

Pharmacophore modeling is a cornerstone of ligand-based drug design, focusing on the essential steric and electronic features required for a molecule to interact with a specific biological target. A pharmacophore model for a series of compounds including 3-(1-ethyl-1H-pyrazol-4-yl)piperidine would typically define the spatial arrangement of features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings.

The development of such a model would involve aligning a set of structurally diverse but functionally related molecules to identify common chemical features. For this compound, key pharmacophoric features would likely include the basic nitrogen of the piperidine (B6355638) ring, the aromatic pyrazole (B372694) ring, and the hydrophobic ethyl group. Once a robust pharmacophore model is established, it can be employed as a 3D query in virtual screening campaigns to search large chemical databases for novel compounds that match the model, thereby identifying potential new hits for further investigation.

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies are instrumental in understanding how the structural modifications of a lead compound, such as this compound, influence its biological activity. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build predictive models that correlate the 3D properties of molecules with their activities.

These models can guide the optimization of this compound by highlighting regions where modifications to the steric, electrostatic, hydrophobic, and hydrogen bonding properties could lead to enhanced potency or selectivity. For instance, a CoMFA or CoMSIA model might suggest that increasing the bulk of the ethyl group or introducing a substituent on the pyrazole ring could be beneficial for activity.

3D-QSAR Field Potential Influence on this compound Activity
StericModifications to the size and shape of the ethyl group or piperidine ring could impact binding affinity.
ElectrostaticAltering the charge distribution on the pyrazole and piperidine rings may enhance interactions with the target.
HydrophobicThe hydrophobicity of the ethyl group could be a key determinant of binding and could be modulated for optimization.
Hydrogen Bond Donor/AcceptorThe nitrogen atoms in the pyrazole and piperidine rings are potential hydrogen bond participants, and their accessibility could be crucial for activity.

Structure-Based Drug Design Approaches

When the three-dimensional structure of the biological target is available, structure-based drug design approaches can provide a more detailed and accurate picture of ligand-protein interactions.

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a target protein. Docking this compound into the active site of a relevant protein would allow for the visualization of its binding mode and the identification of key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking.

The results of docking simulations can provide valuable insights into the structural basis of the compound's activity and can be used to rationalize structure-activity relationships. Furthermore, docking can be used in virtual screening to identify new potential binders from large compound libraries.

While molecular docking provides a static snapshot of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view of the system over time. By simulating the movements of atoms and molecules, MD can be used to assess the stability of the predicted binding pose of this compound within the target's active site.

MD simulations also allow for the exploration of the conformational landscape of both the ligand and the protein, providing a more realistic representation of the binding event. These simulations can reveal important information about the flexibility of the ligand and the protein, as well as the role of solvent molecules in the binding process.

For a more quantitative prediction of binding affinity, advanced computational methods like Free Energy Perturbation (FEP) and other alchemical calculations can be employed. These methods calculate the free energy difference between two states, such as the bound and unbound states of a ligand, to provide a theoretical prediction of the binding free energy.

Applying FEP to this compound and its analogs would enable the ranking of compounds based on their predicted binding affinities, thereby guiding the selection of the most promising candidates for synthesis and experimental testing. While computationally intensive, these methods can provide highly accurate predictions that can significantly accelerate the drug discovery process.

Computational Technique Primary Application for this compound Expected Insights
Molecular DockingPrediction of binding mode within a target protein.Identification of key intermolecular interactions and preferred orientation.
Molecular DynamicsAssessment of the stability of the ligand-protein complex over time.Understanding of conformational changes and the role of solvent.
Free Energy PerturbationQuantitative prediction of binding affinity.Accurate ranking of analogs to guide compound optimization.

Binding Site Analysis and Identification of Key Molecular Interactions

Molecular docking simulations and binding site analysis are pivotal in identifying the specific interactions that govern the binding of this compound to its putative biological targets. These interactions are a combination of hydrogen bonding, hydrophobic contacts, and electrostatic forces, which collectively determine the binding affinity and selectivity of the compound.

Interaction TypePotential Participating Moieties
Hydrogen BondingPiperidine Nitrogen, Pyrazole Nitrogens
Hydrophobic ContactsEthyl Group, Piperidine Ring (aliphatic portions)
Electrostatic InteractionsPartial charges across the molecule

Quantum Chemical Calculations

Quantum chemical calculations provide a more profound understanding of the intrinsic properties of this compound, offering data on its electronic structure, conformational preferences, and reactivity.

Electronic Structure Analysis

The electronic landscape of a molecule is defined by the distribution of its electrons, which can be characterized by analyzing the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO represents the region from which an electron is most likely to be donated, while the LUMO is the region most likely to accept an electron. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and stability.

Electrostatic potential maps visualize the charge distribution across the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. For this compound, the regions around the nitrogen atoms are expected to exhibit a negative electrostatic potential, making them susceptible to interactions with positively charged species or hydrogen bond donors. Conversely, the hydrogen atoms of the piperidine and ethyl groups will show a positive potential.

Conformational Analysis and Energy Landscapes

The flexibility of the piperidine ring and the rotational freedom of the bond connecting it to the pyrazole ring mean that this compound can adopt multiple conformations. Conformational analysis aims to identify the most stable, low-energy conformations of the molecule. This is typically achieved by systematically rotating a key dihedral angle, such as the one between the piperidine and pyrazole rings, and calculating the potential energy at each step.

The resulting energy landscape reveals the relative stabilities of different conformers. The global minimum on this landscape corresponds to the most stable conformation, which is the most likely to be populated under physiological conditions. Understanding the preferred conformation is crucial, as it dictates the three-dimensional shape of the molecule and, consequently, how it fits into a biological target's binding site.

Medicinal Chemistry Strategies and Lead Optimization Studies for 3 1 Ethyl 1h Pyrazol 4 Yl Piperidine Analogues

Lead Identification and Validation from Screening Campaigns (e.g., High-Throughput Screening, Fragment-Based Design)

The discovery of novel lead compounds is often initiated through large-scale screening campaigns. High-Throughput Screening (HTS) allows for the rapid assessment of large, diverse chemical libraries against a specific biological target, identifying initial "hits" for further investigation ewadirect.comrjppd.org. Another powerful technique is Fragment-Based Drug Discovery (FBDD), which screens smaller, low-molecular-weight compounds ("fragments") that typically bind with low affinity but high ligand efficiency. Structural information from these fragment hits can then be used to "grow" or combine them into more potent lead molecules nih.govnih.govdovepress.com.

However, an alternative and highly effective strategy for lead identification is a ligand-based drug design (LBDD) approach, which leverages the structural information of known inhibitors. This was the strategy employed in the discovery of a potent series of Glycine (B1666218) Transporter 1 (GlyT1) inhibitors containing the 3-(1-ethyl-1H-pyrazol-4-yl)phenyl-piperidine moiety jst.go.jp. The starting point for this investigation was not a large-scale screening campaign but rather a known GlyT1 inhibitor, SSR504734 (2-chloro-N-{(S)-phenyl[(2S)-piperidin-2-yl]methyl}-3-(trifluoromethyl)benzamide) nih.gov.

By computationally superimposing the structure of SSR504734 with other known GlyT1 inhibitors from different chemical classes, researchers identified key pharmacophoric features. This analysis suggested that introducing a hydrogen bond acceptor (HBA) group to the phenyl ring of SSR504734 could enhance binding affinity and potency jst.go.jp. The 3-(pyrazol-4-yl)piperidine scaffold was thereby identified and validated not through a broad screen, but through a rational, structure-guided design hypothesis. This approach validated the pyrazolyl-piperidine scaffold as a key component for achieving high GlyT1 inhibitory activity, leading to a focused lead optimization campaign jst.go.jpnih.gov.

Strategies for Potency and Selectivity Enhancement

Once a validated lead is identified, the next phase involves iterative chemical modifications to maximize its potency against the intended target and its selectivity over other related targets, thereby minimizing potential off-target effects.

Bioisosteric replacement is a fundamental strategy in medicinal chemistry where one atom or group of atoms is exchanged for another with similar physical or chemical properties to enhance a desired biological or physical property without making a significant change to the chemical structure researchgate.netnih.gov. This technique was central to the optimization of the GlyT1 inhibitor series.

Starting from the lead compound SSR504734, which contains a simple phenyl group, researchers conducted a systematic structure-activity relationship (SAR) study by replacing this phenyl ring with various heteroaromatic rings. This bioisosteric replacement aimed to introduce the hypothesized hydrogen bond acceptor feature. The introduction of a 1-methylpyrazol-4-yl group in place of the phenyl ring led to a significant increase in inhibitory activity jst.go.jp. Further exploration of substituents on the pyrazole (B372694) ring revealed that an ethyl group at the N1 position was optimal for potency.

The table below illustrates the SAR for the bioisosteric replacement of the phenyl ring and substitutions on the pyrazole moiety.

CompoundR (Heterocycle)R1GlyT1 IC50 (nM)
SSR504734 Phenyl-13
7a 1-Methyl-1H-pyrazol-4-ylCH₃6.5
7b 1-Ethyl-1H-pyrazol-4-ylCH₂CH₃4.0
7c 1-Propyl-1H-pyrazol-4-yl(CH₂)₂CH₃14
7d 1-Isopropyl-1H-pyrazol-4-ylCH(CH₃)₂21
7e Pyridin-4-yl-18
7f Thiophen-3-yl-13

Data sourced from Chemical & Pharmaceutical Bulletin, 2016. jst.go.jp

This SAR study clearly demonstrates the successful application of bioisosteric replacement. The pyrazole ring, particularly with the N-ethyl substituent (Compound 7b), proved to be a superior replacement for the original phenyl group, validating the computational hypothesis that an HBA in this region enhances potency jst.go.jp.

Rational design uses structural information about the target and its ligands to guide the design of more potent and selective molecules. Following the successful introduction of the 1-ethyl-1H-pyrazol-4-yl group, further optimization was focused on the opposite end of the molecule—the benzamide (B126) moiety jst.go.jp.

The initial lead, SSR504734, features a 2-chloro-3-(trifluoromethyl)benzamide (B1334448) group. A second SAR campaign was initiated to explore how modifications to this part of the scaffold would affect potency. By replacing the benzene (B151609) ring with a pyridine (B92270) ring and altering the substituent pattern, researchers aimed to further optimize interactions with the GlyT1 binding pocket. This led to the synthesis of a series of pyridine-2-carboxamide analogues nih.gov.

The combination of the optimized pyrazole moiety with a 3-chloro-4-(trifluoromethyl)pyridine-2-carboxamide (B12510604) group resulted in compound 7w , which displayed an exceptionally potent GlyT1 inhibitory activity with an IC50 of 1.8 nM. This represented a significant improvement over the initial lead compound jst.go.jpnih.gov.

The design process successfully integrated two separate SAR campaigns: one focused on a bioisosteric replacement at the phenyl-piperidine side of the molecule and the other on optimizing the acyl portion. This dual-pronged rational design approach culminated in a highly potent and selective final compound.

CompoundAcyl GroupR (Heterocycle)GlyT1 IC50 (nM)
7b 2-Chloro-3-(trifluoromethyl)benzamide1-Ethyl-1H-pyrazol-4-yl4.0
7w 3-Chloro-4-(trifluoromethyl)pyridine-2-carboxamide1-Ethyl-1H-pyrazol-4-yl1.8

Data sourced from Chemical & Pharmaceutical Bulletin, 2016. jst.go.jp

Optimization of In Vitro ADME Properties

A potent and selective compound is not necessarily a viable drug candidate. It must also possess favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties to ensure it can reach its target in the body and remain there for a sufficient duration.

A common reason for the failure of drug candidates is poor metabolic stability, where the compound is rapidly broken down by enzymes in the body, primarily in the liver. A key strategy in lead optimization is to identify these "metabolic hot spots" and make chemical modifications to block or slow down the metabolic process.

For a drug to be effective, especially one targeting the central nervous system (CNS) like a GlyT1 inhibitor, it must be able to cross cellular membranes and, in many cases, the blood-brain barrier (BBB). This property, known as permeability, is governed by physicochemical properties such as lipophilicity, molecular size, and the number of hydrogen bond donors and acceptors.

The lead optimization program for the GlyT1 inhibitors was successful in this regard, as the final compound 7w demonstrated good plasma-to-brain penetration in rats nih.gov. This indicates that the molecule has the appropriate balance of properties to effectively cross the BBB. Strategies to achieve this often involve a careful tuning of the compound's lipophilicity (logP). The structure of 7w balances lipophilic regions (such as the trifluoromethyl groups and aromatic rings) with polar functionalities (the amide and pyrazole nitrogens) capable of engaging in hydrogen bonding. This balance is crucial for achieving sufficient water solubility for formulation while retaining enough lipophilicity to facilitate membrane passage, a key consideration in permeability enhancement strategies nih.gov.

Modulation of In Vitro Plasma Protein Binding Characteristics

In drug discovery, the extent to which a compound binds to plasma proteins, such as human serum albumin (HSA) and α1-acid glycoprotein (B1211001) (AGP), is a critical parameter influencing its pharmacokinetic and pharmacodynamic profile. nih.govresearchgate.netresearchgate.net High plasma protein binding (PPB) can limit the free concentration of a drug available to engage its target and can affect its distribution and clearance, while very low binding might lead to rapid clearance and a short half-life. inotiv.com For analogues of 3-(1-ethyl-1H-pyrazol-4-yl)piperidine, medicinal chemistry efforts focus on fine-tuning PPB to achieve an optimal balance for the desired therapeutic effect.

The modulation of PPB is typically achieved by strategic structural modifications to the core scaffold. Key molecular properties influencing PPB are lipophilicity, charge, and hydrogen bonding capacity. nih.govnih.gov Structure-activity relationship (SAR) studies for pyrazole- and piperidine-containing compounds often reveal clear correlations between these properties and the fraction of drug bound to plasma proteins. nih.govnih.gov

A primary strategy to modulate PPB is the alteration of lipophilicity (logD). Generally, an increase in lipophilicity leads to higher plasma protein binding, as drugs primarily bind to hydrophobic pockets within plasma proteins like albumin. nih.govmmu.ac.uk For the this compound scaffold, chemists can systematically modify substituents on both the pyrazole and piperidine (B6355638) rings to control logD. For instance, introducing small, polar, or hydrogen-bond-donating groups tends to decrease PPB, whereas adding larger, non-polar, or greasy functionalities will typically increase it.

Another effective strategy involves the introduction or modification of ionizable groups, which alters the charge state of the molecule at physiological pH (around 7.4). The piperidine nitrogen is basic and will be protonated at this pH. Modifying its pKa or introducing acidic functional groups elsewhere in the molecule can significantly impact binding affinity to plasma proteins, which have distinct binding sites for acidic and basic compounds. nih.govresearchgate.net

The following table illustrates hypothetical modifications to the this compound scaffold and the anticipated impact on lipophilicity and plasma protein binding, based on established medicinal chemistry principles.

Compound IDModification on ScaffoldCalculated logD (pH 7.4)Expected Human Plasma Protein Binding (%)Rationale
Parent-01 This compound1.8Moderate (~60-75%)Baseline lipophilicity and basic nitrogen contribute to moderate binding.
Analog-A1 Addition of a p-chlorophenyl group to the piperidine nitrogen4.2High (>95%)Significant increase in lipophilicity due to the large hydrophobic substituent. nih.gov
Analog-A2 Addition of a hydroxyl group to the ethyl group on the pyrazole1.1Low (<50%)Increased polarity and hydrogen bonding potential reduces hydrophobic interactions with plasma proteins.
Analog-A3 Addition of a carboxylic acid moiety to the piperidine ring0.5Variable (Potentially High)Introduction of an acidic center can increase binding to specific sites on albumin, even with lower lipophilicity. nih.gov
Analog-A4 Replacement of the ethyl group with a methyl group on the pyrazole1.3Moderate (~55-70%)Slight reduction in lipophilicity, leading to a marginal decrease in binding.

Design of Chemical Probes and Tool Compounds based on the this compound Scaffold

Chemical probes are indispensable tools for elucidating the mechanism of action of bioactive molecules, identifying their biological targets, and visualizing their distribution in cells and tissues. The this compound scaffold can be derivatized to create such probes, including those with affinity tags for target engagement studies and fluorescent ligands for imaging assays.

Target identification is a crucial step in drug discovery, and affinity-based pull-down assays are a powerful method for achieving this. nih.gov This strategy involves chemically linking an affinity tag, most commonly biotin (B1667282), to the bioactive molecule of interest. Biotin exhibits an exceptionally high affinity for the proteins avidin (B1170675) and streptavidin, allowing for the efficient capture and isolation of the probe-protein complex from a cell lysate. nih.govpnas.org

The design of a biotinylated probe based on the this compound scaffold requires careful consideration to ensure that the modification does not abolish its biological activity. The key steps in this strategy are:

SAR Analysis: Identify positions on the scaffold that are not critical for target binding. Modifications at these "vectors" are less likely to interfere with the compound's primary biological function. For the this compound core, potential attachment points could be the piperidine nitrogen (if not essential for activity) or a functionalizable position on the pyrazole ring.

Linker Installation: A linker or spacer is incorporated between the scaffold and the biotin tag. This linker minimizes steric hindrance and allows the biotin moiety to be accessible for binding to streptavidin-coated beads. Linkers are typically flexible chains, such as polyethylene (B3416737) glycol (PEG) or alkyl chains of varying lengths.

Tag Conjugation: The biotin tag is attached to the linker. The resulting probe is then used in pull-down experiments followed by mass spectrometry to identify the bound proteins. nih.gov

A hypothetical design for a biotinylated probe is shown below, where a linker is attached to a synthetically accessible position on the pyrazole ring, preserving the key piperidine and ethyl-pyrazole moieties.

Probe ComponentFunctionExample Structure Element
Pharmacophore This compoundCore structure responsible for binding to the biological target.
Linker -NH-(CH₂)₆-CO-A hexyl-amide linker provides spacing and flexibility, preventing steric clash.
Affinity Tag BiotinHigh-affinity handle for capture on streptavidin-coated surfaces. nih.gov

Fluorescent ligands are powerful tools for visualizing receptors in their native cellular environment, studying ligand-receptor interactions in real-time, and quantifying receptor expression levels through techniques like fluorescence microscopy and flow cytometry. nih.govunito.itnih.gov The development of fluorescent probes from the this compound scaffold involves conjugating a fluorophore to the core structure.

The choice of fluorophore and its attachment point are critical design considerations. nih.gov

Fluorophore Selection: A wide range of fluorophores can be used, from smaller dyes like dansyl and nitrobenzoxadiazole (NBD) to larger, brighter dyes like BODIPY, fluorescein, or rhodamine derivatives. The selection depends on the required photophysical properties, such as excitation and emission wavelengths, quantum yield, and photostability. nih.govmdpi.com

Attachment Strategy: As with biotinylation, the fluorophore is attached via a linker to a position on the scaffold that does not disrupt target binding. The piperidine nitrogen or positions on the pyrazole ring are common points of attachment. nih.govunito.it The nature and length of the linker can influence the probe's affinity and photophysical properties.

Research on other heterocyclic scaffolds has yielded a variety of successful fluorescent probes. For example, pyrazole derivatives have been functionalized to create probes for sensing pH changes and detecting ions, demonstrating the versatility of this heterocycle in probe design. nih.govnih.gov Similarly, various piperidine-containing ligands have been successfully labeled with fluorophores to study G protein-coupled receptors (GPCRs) and other targets. nih.govunito.itnih.gov

The following table summarizes the photophysical properties of representative fluorescent probes based on pyrazole or piperidine scaffolds, illustrating the types of characteristics that would be targeted in the development of a probe from the this compound core.

FluorophoreScaffold TypeExcitation λ (nm)Emission λ (nm)Quantum Yield (Φ)ApplicationReference
DansylArylpiperazine~340~5200.265-HT₁ₐ Receptor Imaging nih.gov
BODIPYPyrazoline4995110.30Cellular Staining nih.gov
NBDSpiro-piperidine480540N/Aσ₂ Receptor Imaging unito.itnih.gov
PhenanthridinePyrazole~350~457N/ApH Sensing in Cells nih.gov

Future Directions and Emerging Research Avenues for 3 1 Ethyl 1h Pyrazol 4 Yl Piperidine Research

Exploration of Novel Biological Targets Responsive to Piperidine-Pyrazole Scaffolds

The versatility of the piperidine-pyrazole scaffold suggests that its therapeutic applications are far from fully realized. While specific analogues have been identified as potent inhibitors of targets like Glycine (B1666218) Transporter 1 (GlyT1) nih.gov, coagulation factor Xa (FXa) researchgate.net, and soluble epoxide hydrolase (sEH) researchgate.net, future research will focus on systematically screening these compounds against a broader array of biological targets.

The pyrazole (B372694) nucleus is known to be a cornerstone in drugs targeting a wide spectrum of diseases, from cancers and inflammatory conditions to infectious diseases. nih.govresearchgate.netnih.gov Derivatives have shown activity against kinases, proteases, and receptors involved in complex signaling pathways. nih.govresearchgate.net For instance, pyrazole-containing compounds have been investigated as inhibitors of Mycobacterium membrane protein Large 3 (MmpL3), a crucial target in Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. nih.gov The piperidine (B6355638) moiety is also a key component in numerous pharmaceuticals, including anticancer agents, antibiotics, and antipsychotics. mdpi.com

Future exploration will involve screening libraries of 3-(1-ethyl-1H-pyrazol-4-yl)piperidine analogues against panels of enzymes and receptors implicated in diseases with unmet medical needs. This could include targets in neurodegenerative diseases, metabolic disorders, and drug-resistant infections. nih.gov The established precedent of this scaffold's ability to interact with diverse proteins provides a strong rationale for its potential to yield novel therapeutics for a variety of conditions. connectjournals.com

Integration with Advanced Screening Technologies and Phenotypic Assays

Moving beyond traditional target-based screening, future research will increasingly integrate advanced screening technologies. High-throughput screening (HTS) of large libraries of piperidine-pyrazole analogues will accelerate the discovery of new hit compounds. A more recent and powerful approach is phenotypic screening, which identifies compounds that produce a desired effect in a cellular or organismal model of a disease, often without prior knowledge of the specific molecular target. nih.gov

Phenotypic assays can reveal unexpected therapeutic activities and provide valuable insights into complex disease biology. For example, screening this compound derivatives in disease-relevant cell models, such as cancer cell lines, primary neurons, or pathogen-infected cells, could uncover novel anticancer, neuroprotective, or antimicrobial activities. mdpi.commdpi.com Subsequent target deconvolution studies, using techniques like chemical proteomics and whole-genome sequencing of resistant mutants, can then identify the molecular target responsible for the observed phenotype, as was successfully done to identify MmpL3 as the target for a series of pyrazole compounds active against tuberculosis. nih.gov

Application in Chemical Biology Tools and Systems Biology Approaches

The specific and potent nature of certain piperidine-pyrazole compounds makes them ideal candidates for development as chemical biology tools. These "chemical probes" are small molecules used to perturb and study the function of a specific protein within a complex biological system, such as a living cell. researchgate.net An analogue of this compound could be modified with tags (e.g., fluorescent dyes or biotin) to create probes for visualizing its target protein's location and dynamics within a cell or for isolating its binding partners.

In conjunction with this, systems biology approaches will provide a holistic understanding of the compound's effects. By using genome-wide techniques to analyze changes in gene expression (transcriptomics) and protein levels (proteomics) after treating cells with a compound, researchers can construct detailed networks of the cellular pathways being modulated. mdpi.com This approach can help predict potential off-target effects, understand mechanisms of action, and identify biomarkers to assess a drug's efficacy. mdpi.com

Development of Novel and Sustainable Synthetic Methodologies for Analogues

The ability to efficiently generate a diverse library of analogues is crucial for exploring structure-activity relationships (SAR) and optimizing compound properties. Future research will focus on developing novel and sustainable synthetic methods for the piperidine-pyrazole scaffold. nih.gov This includes moving away from traditional, often harsh, reaction conditions towards more environmentally friendly "green chemistry" approaches. researchgate.netmdpi.com

Modern synthetic strategies such as microwave-assisted synthesis, ultrasound-promoted reactions, and flow chemistry are being increasingly applied to the synthesis of heterocyclic compounds like pyrazoles. researchgate.netmdpi.commdpi.com These methods can significantly reduce reaction times, improve yields, and minimize waste. mdpi.com Furthermore, developing late-stage functionalization techniques will be a key area of focus. These methods allow for the modification of a complex core structure, like this compound, in the final steps of a synthesis, enabling the rapid creation of diverse analogues for biological testing. acs.org

Synergistic Approaches in Computational and Experimental Design for Optimized Compound Properties

The integration of computational chemistry with experimental synthesis and testing is a powerful strategy for accelerating drug discovery. connectjournals.com Future research on this compound will heavily rely on this synergistic approach. mdpi.com

Molecular Docking and Virtual Screening: Computational models of target proteins are used to predict how different analogues will bind. rsc.orgnih.gov This allows researchers to virtually screen thousands of potential structures and prioritize the most promising candidates for synthesis, saving significant time and resources. mdpi.com

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish mathematical relationships between the chemical structure of a compound and its biological activity. connectjournals.commdpi.com These models help researchers understand which structural features are critical for potency and can guide the design of new, more effective analogues.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a compound when bound to its target protein, helping to rationalize binding affinity and revealing key interactions that stabilize the complex. rsc.orgnih.gov

In Silico ADMET Prediction: Computational tools can predict a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. mdpi.commdpi.com This allows for the early identification and removal of compounds likely to fail in later stages of development due to poor pharmacokinetic properties or toxicity.

By combining these in silico methods with traditional medicinal chemistry and biological evaluation, researchers can more efficiently design and optimize piperidine-pyrazole analogues with enhanced potency, selectivity, and drug-like properties. nih.govnih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(1-ethyl-1H-pyrazol-4-yl)piperidine, and how can reaction conditions be optimized for yield improvement?

  • Methodology :

  • Core synthesis : Adapt protocols for analogous piperidine-pyrazole derivatives, such as the acylation of 1-benzyl-4-piperidone followed by deprotection (). Use nucleophilic substitution or coupling reactions to introduce the pyrazole moiety ( ).
  • Optimization : Vary solvents (e.g., DMF, THF), catalysts (e.g., Pd for cross-coupling), and temperature (80–120°C). Monitor yields using HPLC or GC-MS ().
  • Example : A procedure analogous to Example 6 in achieved 70–85% yield for related compounds using ethanol/water recrystallization .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • Methodology :

  • X-ray crystallography : Resolve stereochemistry and confirm substituent positions, as demonstrated for structurally similar compounds (e.g., C21H17ClFN3O2 in ) .
  • NMR/IR : Use 1H^1H- and 13C^{13}C-NMR to identify ethyl and pyrazole protons (δ 1.2–1.5 ppm for ethyl; δ 7.5–8.5 ppm for pyrazole). IR can detect carbonyl or amine groups if present () .
  • Mass spectrometry : Confirm molecular weight via GC-MS (e.g., molecular ion peaks at m/z 205–220 for piperidine-pyrazole analogs) .

Q. What are the key considerations when designing stability studies for this compound under various storage conditions?

  • Methodology :

  • Thermal stability : Conduct thermogravimetric analysis (TGA) at 25–200°C to assess decomposition (e.g., reported stability up to 150°C for related pyrrolo-pyridines) .
  • pH sensitivity : Test solubility and degradation in buffers (pH 2–9) using UV-Vis spectroscopy ( recommends ammonium acetate buffer at pH 6.5 for HPLC assays) .
  • Light exposure : Monitor photodegradation via accelerated UV-light studies .

Advanced Research Questions

Q. How can researchers resolve discrepancies in pharmacological activity data between in vitro and in vivo studies of this compound?

  • Methodology :

  • Metabolic profiling : Use LC-MS to identify metabolites (e.g., hydroxylation or glucuronidation products) that may reduce bioavailability ( highlights in vitro/in vivo discrepancies due to metabolism) .
  • Receptor binding assays : Compare IC50_{50} values across cell lines (e.g., HEK293 vs. primary neurons) to assess target selectivity ( use similar approaches for kinase inhibitors) .
  • Dosing adjustments : Account for plasma protein binding using equilibrium dialysis ( used isotopic labeling to track pharmacokinetics) .

Q. What computational strategies are recommended for predicting the binding affinity of this compound with target receptors?

  • Methodology :

  • Molecular docking : Use the InChI/SMILES data ( ) to model interactions with receptors like serotonin reuptake transporters ( ) or kinases () .
  • MD simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories (e.g., AMBER or GROMACS) .
  • QSAR models : Derive predictive models using analogs (e.g., lists pyrazole-piperidine derivatives for comparative analysis) .

Q. How should researchers approach the synthesis and evaluation of novel analogs to explore structure-activity relationships (SAR)?

  • Methodology :

  • Analog design : Replace the ethyl group with methyl, propyl, or aryl substituents ( provide synthetic routes for bromo- and nitro-pyrazole analogs) .
  • Pharmacological screening : Test analogs in dose-response assays (e.g., cAMP inhibition for GPCR targets) ( used similar methods for spiro-piperidines) .
  • Data analysis : Apply clustering algorithms to correlate substituent properties (e.g., logP, polar surface area) with activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.